1-(4-Benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
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Overview
Description
1-(4-Benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone typically involves the reaction of 4-benzylpiperazine with 2-(2,4-dichlorophenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanol: A similar compound with an alcohol group instead of a ketone.
1-(4-Benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)propane: A compound with a different alkyl chain length.
Uniqueness
1-(4-Benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. Its dichlorophenoxy moiety and piperazine ring are key features that influence its reactivity and biological activity.
Properties
Molecular Formula |
C19H20Cl2N2O2 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone |
InChI |
InChI=1S/C19H20Cl2N2O2/c20-16-6-7-18(17(21)12-16)25-14-19(24)23-10-8-22(9-11-23)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2 |
InChI Key |
KNJOATHEPPPLNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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